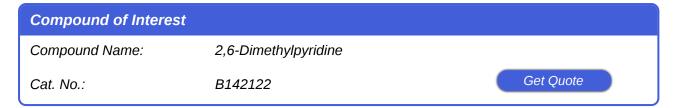


Spectroscopic Analysis of 2,6-Lutidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,6-lutidine (**2,6-dimethylpyridine**), a heterocyclic compound frequently utilized in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The structural and electronic environment of 2,6-lutidine gives rise to a characteristic spectroscopic fingerprint. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 2,6-Lutidine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.16	t	1H	H-4 (para)
~6.92	d	2H	H-3, H-5 (meta)
~2.41	S	6H	2 x -CH₃



Data sourced from publicly available spectra and may vary slightly based on solvent and experimental conditions.[1][2]

Table 2: 13C NMR Spectroscopic Data for 2,6-Lutidine

Chemical Shift (δ) ppm	Assignment
~157	C-2, C-6 (ipso)
~137	C-4 (para)
~120	C-3, C-5 (meta)
~24	-CH₃

Data sourced from publicly available spectra and may vary slightly based on solvent and experimental conditions.[3][4][5]

Table 3: Key IR Absorption Bands for 2,6-Lutidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-2950	Medium-Strong	C-H stretch (aromatic and aliphatic)
~1590, ~1575, ~1460	Strong	C=C and C=N stretching (aromatic ring)
~1440	Medium	C-H bend (aliphatic)
~780	Strong	C-H out-of-plane bend (aromatic)

Data interpreted from publicly available IR spectra.[6][7][8][9]

Table 4: Mass Spectrometry Data for 2,6-Lutidine



m/z	Relative Intensity (%)	Assignment
107	100	[M] ⁺ (Molecular Ion)
106	~27	[M-H]+
79	~10	[M-C ₂ H ₄] ⁺
78	~15	[M-C₂H₅] ⁺
52	~10	Pyridine fragment
39	~37	C ₃ H ₃ +

Electron Ionization (EI) mass spectrometry data. Fragmentation patterns and intensities can vary with instrumentation.[10][11][12][13]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid 2,6-lutidine.

Materials:

- 2,6-lutidine
- Deuterated solvent (e.g., Chloroform-d, CDCl3)
- NMR tube (5 mm diameter)
- Pipette and vial
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:



• Sample Preparation:

- For ¹H NMR, prepare a solution of approximately 5-20 mg of 2,6-lutidine in about 0.6-0.7
 mL of a suitable deuterated solvent.[14]
- For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary. [14]
- The sample should be fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube to prevent poor resolution.[15][16]

Instrument Setup:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
- Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
- Acquire the spectrum.

Data Processing:

- Apply Fourier transformation to the raw data.
- Phase the spectrum and apply baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).



Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid 2,6-lutidine.

Method 1: Neat Liquid on Salt Plates

- Materials:
 - 2,6-lutidine
 - Two polished salt plates (e.g., NaCl or KBr)
 - Pipette
 - FTIR Spectrometer
- Procedure:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a
 volatile solvent like acetone and allow them to dry completely.[17]
 - Place one to two drops of liquid 2,6-lutidine onto the face of one salt plate.[17]
 - Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[17][18]
 - Place the "sandwich" of plates into the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum. The instrument software will typically ratio the sample spectrum against the background.

Method 2: Attenuated Total Reflectance (ATR)

Materials:



- 2,6-lutidine
- Pipette
- FTIR Spectrometer with an ATR accessory
- Procedure:
 - Ensure the ATR crystal is clean.
 - Acquire a background spectrum with the clean, empty ATR crystal.
 - Place a small drop of 2,6-lutidine directly onto the ATR crystal.
 - If applicable for the instrument, apply pressure using the pressure arm.
 - Acquire the sample spectrum.[19][20]

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of 2,6-lutidine.

Materials:

- 2,6-lutidine
- Volatile solvent (e.g., methanol, dichloromethane)
- · Vial and syringe/pipette
- Mass Spectrometer with a suitable inlet for volatile liquids (e.g., direct injection or GC-MS).

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of 2,6-lutidine in a volatile solvent. The concentration should be low, typically in the range of 10-100 μg/mL.[21]

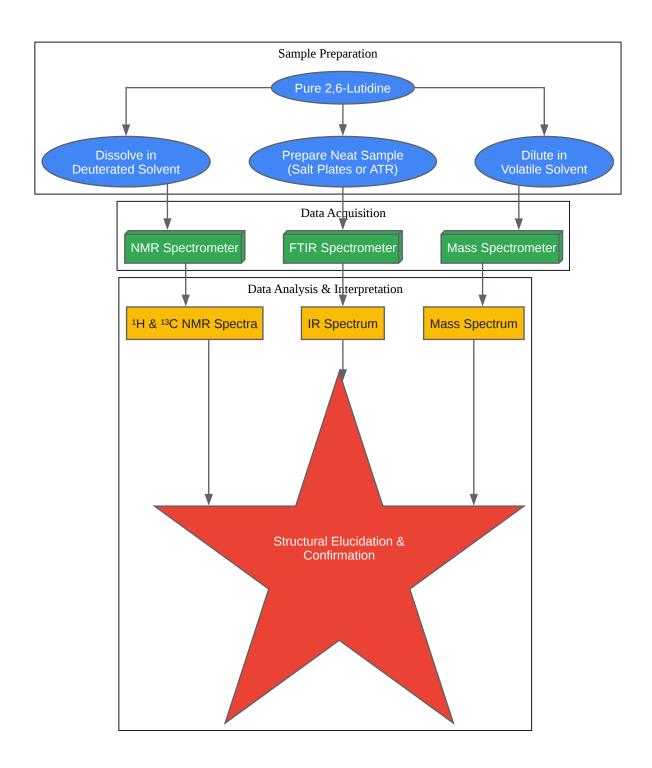


- Ensure the sample is free of non-volatile materials and salts.
- Instrument Setup:
 - Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
 - Set the ionization mode to Electron Ionization (EI).
- Sample Introduction and Data Acquisition:
 - Introduce the sample into the ion source. For a volatile liquid like 2,6-lutidine, this can be done via a heated direct insertion probe, a liquid injection port, or through a gas chromatograph (GC-MS).[22]
 - In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.[22]
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak ([M]+) and analyze the major fragment ions to aid in structural elucidation.

Workflow and Logical Relationships

The process of spectroscopic analysis for a compound like 2,6-lutidine follows a logical workflow, from sample preparation to data interpretation.





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Caption: Workflow for the spectroscopic analysis of 2,6-lutidine.



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